N-(4-bromophenyl)-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide
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Overview
Description
N-(4-BROMOPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenyl group, an ethylsulfanyl group, and a diazinopyrimidinone core, making it a subject of interest for researchers due to its unique structural properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the diazinopyrimidinone core, followed by the introduction of the ethylsulfanyl group and the bromophenyl group. Common reagents used in these reactions include bromine, ethyl mercaptan, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various substituted phenyl derivatives.
Scientific Research Applications
N-(4-BROMOPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: A simpler compound with a bromophenyl group, used in various chemical applications.
4-Bromophenyl 4-bromobenzoate: Known for its polymorphic forms and different mechanical properties.
Uniqueness
N-(4-BROMOPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE is unique due to its combination of functional groups and the diazinopyrimidinone core
Properties
Molecular Formula |
C16H14BrN5O2S |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(2-ethylsulfanyl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C16H14BrN5O2S/c1-2-25-16-18-7-12-14(21-16)19-9-22(15(12)24)8-13(23)20-11-5-3-10(17)4-6-11/h3-7,9H,2,8H2,1H3,(H,20,23) |
InChI Key |
HKVAGOYIKYIBIW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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